molecular formula C23H16N4O3S B2914606 N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide CAS No. 865286-63-1

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B2914606
CAS No.: 865286-63-1
M. Wt: 428.47
InChI Key: DXJQMVLYVBDLDV-UHFFFAOYSA-N
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Description

N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide is a heterocyclic compound featuring a quinoline core substituted with a thiophene moiety at position 2 and a carboxamide group at position 4. The carboxamide nitrogen is linked to a 1,3,4-oxadiazole ring substituted with a 4-methoxyphenyl group.

Key structural features of the compound include:

  • Quinoline backbone: Known for intercalation with biological targets like DNA or enzymes.
  • 1,3,4-Oxadiazole ring: Imparts metabolic stability and enhances bioavailability.
  • 4-Methoxyphenyl substituent: Modulates electronic properties and binding affinity.
  • Thiophene moiety: Contributes to π-π stacking interactions in target binding.

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O3S/c1-29-15-10-8-14(9-11-15)22-26-27-23(30-22)25-21(28)17-13-19(20-7-4-12-31-20)24-18-6-3-2-5-16(17)18/h2-13H,1H3,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJQMVLYVBDLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the quinoline moiety: The quinoline ring can be synthesized via the Skraup synthesis or Friedländer synthesis, involving the condensation of aniline derivatives with carbonyl compounds.

    Coupling of the thiophene ring: The thiophene ring can be introduced through a cross-coupling reaction such as the Suzuki or Stille coupling.

    Final assembly: The final compound is obtained by coupling the oxadiazole and quinoline intermediates, followed by functional group modifications to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

“N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl and thiophene rings can be oxidized under strong oxidizing conditions.

    Reduction: The carboxamide group can be reduced to an amine under reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxyphenyl ring may yield a phenol derivative, while reduction of the carboxamide group may yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic agent for treating diseases due to its unique chemical structure.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of “N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide” would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the oxadiazole and thiophene rings may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Key Observations :

  • Substitution at Oxadiazole Position : Fluorophenyl (1b) and methoxyphenyl (1c) substituents on oxadiazole show comparable antibacterial activity, suggesting that electron-withdrawing (F) and electron-donating (OCH₃) groups are both tolerated .
  • Thiophene vs. Phenyl Substitutions : The target compound’s thiophene moiety may enhance lipophilicity compared to phenyl-substituted analogs, influencing membrane permeability .

Pharmacological Profiling

While direct data for the target compound are unavailable, related oxadiazole-quinoline hybrids exhibit:

  • Antimicrobial Activity : MIC values of 4–8 µg/mL against bacterial strains (e.g., Staphylococcus aureus) .
  • Anticancer Potential: Selectivity toward non-small cell lung cancer (HOP-92) with IC₅₀ values in the low micromolar range .
  • Structure-Activity Relationship (SAR) :
    • Methoxy Group : Enhances solubility and hydrogen bonding with target proteins.
    • Thiophene vs. Thiadiazole : Thiophene’s smaller size may improve steric compatibility in enzyme active sites compared to bulkier thiadiazoles .

Biological Activity

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, emphasizing its role in drug discovery and therapeutic applications.

The molecular formula of the compound is C19H16N4O3SC_{19}H_{16}N_{4}O_{3S}, with a molecular weight of approximately 372.42 g/mol. The compound features a complex structure that includes a quinoline core and an oxadiazole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular Weight372.42 g/mol
LogP3.457
Water Solubility (LogSw)-3.64
Hydrogen Bond Acceptors6
Hydrogen Bond Donors2
Rotatable Bonds10

Anticancer Activity

Recent studies indicate that compounds containing the oxadiazole and quinoline frameworks exhibit significant anticancer properties. For instance, derivatives of oxadiazole have shown cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The mechanism of action is often linked to the induction of apoptosis and cell cycle arrest.

Case Study:
A study published in MDPI highlighted that similar oxadiazole derivatives demonstrated IC50 values in the micromolar range against MCF-7 cells, indicating potent anticancer activity. The compounds were found to induce apoptosis through activation of p53 and caspase pathways, suggesting a potential therapeutic pathway for cancer treatment .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has shown that oxadiazole derivatives can inhibit bacterial growth effectively. A specific study noted that certain derivatives displayed activity against both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics.

Case Study:
In a comparative study of various oxadiazole derivatives against bacterial strains, one compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

The biological activities of this compound are primarily attributed to its ability to interact with specific cellular targets:

  • Inhibition of Protein Kinases: The compound has been included in screening libraries targeting protein kinases, which play crucial roles in cell signaling pathways related to cancer progression.
  • Induction of Apoptosis: As evidenced by flow cytometry assays, the compound induces apoptosis in cancer cells through mitochondrial pathways and caspase activation.
  • Antioxidant Activity: Some studies suggest that related compounds exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

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